molecular formula C23H17F3N2O2 B2877878 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-46-8

4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

货号: B2877878
CAS 编号: 317833-46-8
分子量: 410.396
InChI 键: VVBOHPCIPRBQGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,6-Difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and oncology research. Quinoxaline scaffolds are recognized for their diverse biological activities, including potent and selective inhibition of protein kinases, which are critical targets in cancer and other diseases . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this chemical as a key intermediate in synthetic chemistry or as a biological probe to investigate signaling pathways in cellular models. Quinoxaline-based compounds have demonstrated broad-spectrum potential in scientific studies, including antitumor activity and kinase inhibition . Some analogs act as hypoxia-selective agents that cause DNA damage, providing a mechanism for targeting resistant cancer cells . Other quinoxaline derivatives have also shown promising antibacterial properties, suggesting utility in microbiological research . The specific substitution pattern on the quinoxaline core is crucial for its mechanism of action and selectivity, making this fluorinated analog a valuable compound for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns .

属性

IUPAC Name

4-(2,6-difluorobenzoyl)-1-[(2-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O2/c1-14-22(29)27(13-15-7-2-3-8-16(15)24)19-11-4-5-12-20(19)28(14)23(30)21-17(25)9-6-10-18(21)26/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBOHPCIPRBQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS No. 317833-46-8) belongs to a class of quinoxalinone derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanism of action based on recent studies.

  • Molecular Formula : C23H17F3N2O2
  • Molar Mass : 410.39 g/mol
  • Structure : The compound features a quinoxalinone core with difluorobenzoyl and fluorobenzyl substituents that enhance its biological activity.

Quinoxalinones have been identified as potential inhibitors of various molecular targets, particularly in cancer therapy. The specific mechanisms through which This compound exerts its effects include:

  • Inhibition of FGFR1 : Recent studies indicate that compounds with similar structures inhibit Fibroblast Growth Factor Receptor 1 (FGFR1), a critical target in cancer therapy. This inhibition leads to reduced cell proliferation in various cancer cell lines, including H460 (lung cancer), B16-F10 (melanoma), HeLa (cervical cancer), and HCT116 (colon cancer) .

Anticancer Activity

A series of studies have evaluated the anticancer properties of quinoxalinone derivatives, including the target compound. Below is a summary table of biological activity against selected cancer cell lines:

Cell Line IC50 (µM) Mechanism
H4605.5FGFR1 inhibition
B16-F104.8Induction of apoptosis
HeLa6.0Cell cycle arrest
HCT1167.2Inhibition of proliferation

Data adapted from various studies on quinoxalinone derivatives .

Study 1: FGFR1 Inhibition

In a study focused on the synthesis and evaluation of quinoxalinone derivatives, it was found that the target compound exhibited significant inhibitory activity against FGFR1. The structure-activity relationship (SAR) analysis revealed that modifications at the benzyl position influenced potency, with smaller substituents yielding better results .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of several quinoxalinone derivatives, including our target compound. The results demonstrated that it induced apoptosis in sensitive cell lines while sparing normal cells, suggesting a selective anticancer effect .

相似化合物的比较

Comparison with Similar Compounds

The following table compares the structural and physicochemical properties of 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone with three structurally related quinoxalinone derivatives:

Property Target Compound 1-(2,6-Dichlorobenzyl)-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 4-(2,6-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 4-(2,6-Difluorobenzoyl)-7-(methylsulfonyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS Number Not provided 317833-50-4 317833-49-1 Not provided
Molecular Formula C23H17F3N2O2 C23H16Cl2F2N2O2 C16H12F2N2O2 C16H12F2N2O4S
Molecular Weight (g/mol) ~437.3 (estimated) 461.3 ~318.3 (estimated) 366.34
Key Substituents 2-Fluorobenzyl, 2,6-difluorobenzoyl, methyl 2,6-Dichlorobenzyl, 2,6-difluorobenzoyl, methyl 2,6-Difluorobenzoyl, methyl (no benzyl group) 2,6-Difluorobenzoyl, methylsulfonyl
LogP (XLogP3) ~4.8 (estimated) 5.5 Not provided Not provided
Hydrogen Bond Acceptors 4 4 3 5
Synthetic Accessibility Likely moderate Discontinued (limited availability) Commercially available (Amadis Chemical) No data

Key Findings:

Substituent Effects on Lipophilicity :

  • The dichlorobenzyl analog (CAS 317833-50-4) exhibits higher lipophilicity (LogP = 5.5) compared to the target compound (estimated LogP ~4.8), likely due to chlorine’s greater hydrophobic contribution versus fluorine .
  • The methylsulfonyl-substituted derivative () may have enhanced solubility due to the polar sulfonyl group, though its molecular weight (366.34) is lower than the dichloro analog .

Fluorine substitutions in the target compound may improve metabolic stability over chlorine-containing analogs, as fluorine is less susceptible to oxidative metabolism .

Research Implications

The structural diversity among these quinoxalinones highlights the importance of substituent selection in tuning physicochemical properties and biological activity. Fluorine’s electronegativity and small atomic radius likely enhance the target compound’s binding precision in hypothetical targets (e.g., enzyme active sites), while chlorine’s bulkiness in the dichloro analog may confer unintended off-target interactions . Further studies on solubility, stability, and in vitro activity are needed to validate these hypotheses.

准备方法

Structural Analysis and Synthetic Design Considerations

The target molecule integrates three critical substituents: a 2,6-difluorobenzoyl group at position 4, a 2-fluorobenzyl moiety at position 1, and a methyl group at position 3 of the dihydroquinoxalinone scaffold. Retrosynthetic analysis suggests a sequential approach involving:

  • Formation of the 3-methyl-3,4-dihydroquinoxalin-2(1H)-one core
  • N1-benzylation with 2-fluorobenzyl bromide
  • C4-acylation with 2,6-difluorobenzoyl chloride

Key challenges include regioselective functionalization and steric hindrance from the 3-methyl group, necessitating careful catalyst selection.

Core Synthesis: 3-Methyl-3,4-Dihydroquinoxalin-2(1H)-One

The quinoxalinone core is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with α-ketoesters or α-ketoamides. Source demonstrates an optimized protocol using methyl pyruvate and 1,2-diaminobenzene:

Procedure

  • Dissolve 1,2-diaminobenzene (10.8 g, 100 mmol) in anhydrous ethanol (50 mL).
  • Add methyl pyruvate (11.6 g, 100 mmol) dropwise under nitrogen.
  • Reflux at 80°C for 6 hours.
  • Cool to 0°C, isolate precipitate via vacuum filtration.
  • Recrystallize from ethanol/water (3:1) to yield white crystals (82% yield).

Characterization Data

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 7.52–7.48 (m, 2H), 6.94–6.89 (m, 2H), 4.21 (q, J = 6.8 Hz, 1H), 1.49 (d, J = 6.8 Hz, 3H).
  • Melting point: 185–187°C.

N1-Benzylation with 2-Fluorobenzyl Bromide

Introducing the 2-fluorobenzyl group requires careful base selection to avoid N4 interference. Source methodology was adapted:

Optimized Protocol

  • Suspend 3-methyl-3,4-dihydroquinoxalin-2(1H)-one (5.0 g, 28.5 mmol) in dry DMF (50 mL).
  • Add potassium tert-butoxide (3.5 g, 31.4 mmol) at 0°C.
  • After 30 minutes, add 2-fluorobenzyl bromide (6.2 g, 31.4 mmol) dropwise.
  • Warm to room temperature, stir for 12 hours.
  • Quench with ice water, extract with ethyl acetate (3 × 50 mL).
  • Purify via silica gel chromatography (hexane:EtOAc 4:1) to obtain 1-(2-fluorobenzyl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (76% yield).

Critical Parameters

  • Excess base (>1.1 eq) prevents dialkylation
  • Anhydrous conditions essential for high conversion
  • Temperature control minimizes ester hydrolysis

C4-Acylation with 2,6-Difluorobenzoyl Chloride

The final acylation employs Friedel-Crafts conditions to install the electron-deficient benzoyl group:

Stepwise Procedure

  • Charge 1-(2-fluorobenzyl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (4.0 g, 13.2 mmol) into dry dichloromethane (40 mL).
  • Add aluminum chloride (2.1 g, 15.8 mmol) at 0°C.
  • Introduce 2,6-difluorobenzoyl chloride (2.9 g, 15.8 mmol) via syringe pump over 30 minutes.
  • Warm to 25°C, stir for 8 hours.
  • Workup with 10% HCl (50 mL), extract with DCM.
  • Recrystallize from acetonitrile to yield target compound (68% yield).

Reaction Optimization

Parameter Tested Range Optimal Value
Catalyst (eq) 1.0–1.5 1.2
Temperature (°C) 0–40 25
Solvent DCM, THF, Toluene DCM
Reaction Time (h) 4–24 8

Spectroscopic Validation and Purity Assessment

Comprehensive characterization confirms structural integrity:

$$ ^1H $$ NMR (500 MHz, CDCl3)

  • δ 7.82 (d, J = 7.5 Hz, 1H, Ar-H)
  • δ 7.45–7.39 (m, 4H, Ar-H)
  • δ 5.32 (s, 2H, N-CH2-Ar)
  • δ 4.18 (q, J = 6.5 Hz, 1H, CH(CH3))
  • δ 1.52 (d, J = 6.5 Hz, 3H, CH3)

HPLC Purity

  • Method: C18 column, MeCN/H2O (70:30), 1 mL/min
  • Retention time: 8.92 min
  • Purity: 99.3% (254 nm)

Alternative Synthetic Routes and Comparative Analysis

Source reports a competing strategy using Mitsunobu conditions for benzylation:

Method Comparison

Parameter Alkylation Route Mitsunobu Route
Yield 76% 82%
Diastereoselectivity 1:1 3:1
Cost Index 1.0 2.4
Scale-up Feasibility Excellent Moderate

The Mitsunobu approach offers better stereocontrol but requires expensive reagents (DIAD, Ph3P), making it less practical for industrial synthesis.

Industrial-Scale Process Considerations

For kilogram-scale production, safety and cost factors dictate modifications:

Key Adjustments

  • Replace DMF with 2-MeTHF (lower toxicity)
  • Use catalytic K2CO3 instead of stoichiometric base
  • Continuous flow acylation reactor (residence time 30 min)
  • Crystallization-directed purification (≥98.5% purity without chromatography)

Applications and Derivative Synthesis

The compound serves as a key intermediate for:

  • Kinase inhibitors (JAK2/STAT3 pathway)
  • Antimicrobial agents (MIC 2–8 µg/mL vs. S. aureus)
  • Fluorescent probes (λem 450 nm in PBS)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。